

Nitrofurantoin: A Comprehensive Technical Guide to its Molecular and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular formula and chemical properties of Nitrofurantoin, a critical antibacterial agent primarily used for the treatment of uncomplicated lower urinary tract infections (UTIs). A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and mechanism-of-action studies. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes complex pathways to support advanced research and development.

Section 1: Molecular Identity and Physicochemical Characteristics

Nitrofurantoin is a synthetic nitrofuran derivative. Its core structure consists of a hydantoin ring linked to a 5-nitrofuran group.[1] This unique structure is fundamental to its antibacterial activity.

General Chemical Properties

The fundamental identifiers and properties of Nitrofurantoin are summarized below. The anhydrous and monohydrate forms are common, with slightly different molecular weights.[2]



Property	Value	Citation
Molecular Formula	C8H6N4O5	[1]
Molecular Weight	238.16 g/mol	[3]
IUPAC Name	1-[(E)-(5-nitrofuran-2- yl)methylideneamino]imidazoli dine-2,4-dione	[1]
CAS Number	67-20-9	[1]
Appearance	Lemon-yellow to orange-yellow crystalline powder, bitter taste.	[1]

Physicochemical Data

These properties are crucial for predicting the drug's behavior in biological systems and during formulation. Nitrofurantoin is an acidic compound with a pKa of 7.2.[4] Its melting point is high, indicating a stable crystalline structure, though it decomposes upon melting.[1]

Property	Value	Citation
рКа	7.2	[4]
Melting Point	~270 °C (decomposes)	[1]
LogP	-0.47	[1]

Solubility Profile

Nitrofurantoin is characterized by its low solubility in water and common organic solvents, a critical consideration for oral bioavailability and formulation design. It is soluble in highly polar aprotic solvents like dimethylformamide (DMF).



Solvent	Solubility	Citation
Water	79 mg/L (at 24 °C); Very slightly soluble	[1]
Ethanol	Very slightly soluble / Insoluble	[1][3]
Dimethylformamide (DMF)	Soluble (up to 50 mg/mL)	[1]
Dimethyl Sulfoxide (DMSO)	47 mg/mL	[3]
Ether	Practically insoluble	[1]

Stability Characteristics

Nitrofurantoin's stability is influenced by several environmental factors. It is sensitive to heat and degrades upon exposure to light and alkaline conditions.[1][4] Furthermore, it is incompatible with most metals, except for stainless steel and aluminum, which can catalyze its decomposition.[1][4] However, when properly formulated in an oral suspension (e.g., in a 1:1 mixture of Ora-Sweet® and Ora-Plus®), it can remain stable for up to 91 days at both refrigerated (4°C) and room temperature (25°C).[5]

Section 2: Mechanism of Action

The antibacterial effect of nitrofurantoin is multifaceted, which likely contributes to the low incidence of acquired bacterial resistance. [6] The process is initiated inside the bacterial cell.

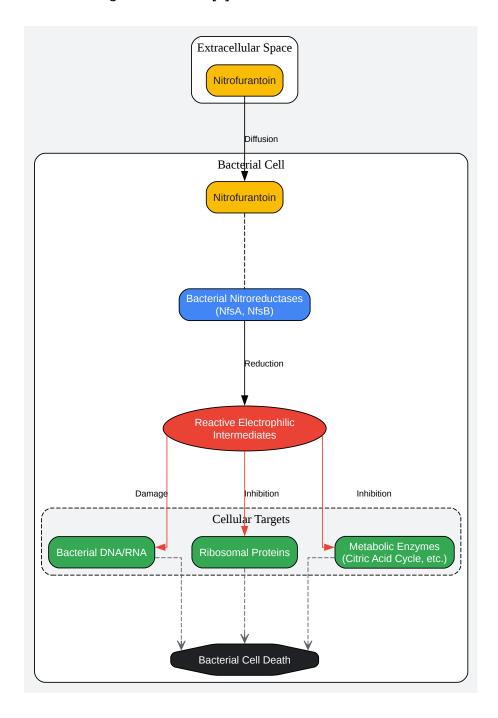
After diffusing into the bacterium, nitrofurantoin is rapidly reduced by bacterial flavoproteins (nitroreductases, such as NfsA and NfsB) into highly reactive, short-lived electrophilic intermediates.[4][7] These intermediates are cytotoxic and attack multiple targets within the cell non-specifically.[1][4] Key targets include:

- Bacterial DNA and RNA: The reactive metabolites cause damage to nucleic acids, leading to strand breakage and inhibition of replication and transcription.[6][7]
- Ribosomal Proteins: The intermediates bind to ribosomal proteins, disrupting their structure and inhibiting protein synthesis.[1][7]



 Metabolic Enzymes: Critical biochemical pathways, including the citric acid cycle, pyruvate metabolism, and cell wall synthesis, are inhibited.[3][6]

This simultaneous disruption of several vital cellular processes overwhelms the bacterium's repair mechanisms, resulting in cell death.[6]



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Fig. 1: Mechanism of action of nitrofurantoin within a bacterial cell.



Section 3: Experimental Protocols

The determination of nitrofurantoin's chemical properties requires precise and validated analytical methods. While specific cited protocols are proprietary, this section outlines standard, detailed methodologies appropriate for this application.

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring pH changes in a solution upon the addition of a titrant.

Methodology:

- System Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.[5]
- Sample Preparation: Prepare a ~1 mM solution of nitrofurantoin in an appropriate solvent system (e.g., water with a co-solvent if needed due to low solubility). Ensure the final concentration is accurately known.[8]
- Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.[5]
- Titration: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[8]
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute). Continue until the pH reaches ~12.[5][8]
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve. Perform at least three replicate titrations to ensure reproducibility.[8]

Determination of Aqueous Solubility by Shake-Flask Method



The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Methodology:

- Sample Preparation: Add an excess amount of solid nitrofurantoin powder to several sealed glass vials, each containing a known volume of the desired aqueous medium (e.g., purified water, buffered solutions).[9][10]
- Equilibration: Place the vials in a shaker or incubator thermostatted to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved drug is reached.[11]
- Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment. Centrifuge the samples at high speed to ensure complete separation of the solid phase from the supernatant.[11]
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a non-adsorbing filter (e.g., 0.22 μm PTFE).[9]
- Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of
 nitrofurantoin using a validated analytical technique, such as UV-Vis spectrophotometry or
 HPLC, against a standard calibration curve.[11]

Stability-Indicating Assay by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general workflow for developing a stability-indicating HPLC method to quantify nitrofurantoin and its degradation products.[12][13]

Methodology:

- Forced Degradation: Subject nitrofurantoin samples to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradation products.

 [13]
- Method Development: Develop a reverse-phase HPLC method capable of separating the intact nitrofurantoin peak from all generated degradation product peaks and any process

Foundational & Exploratory

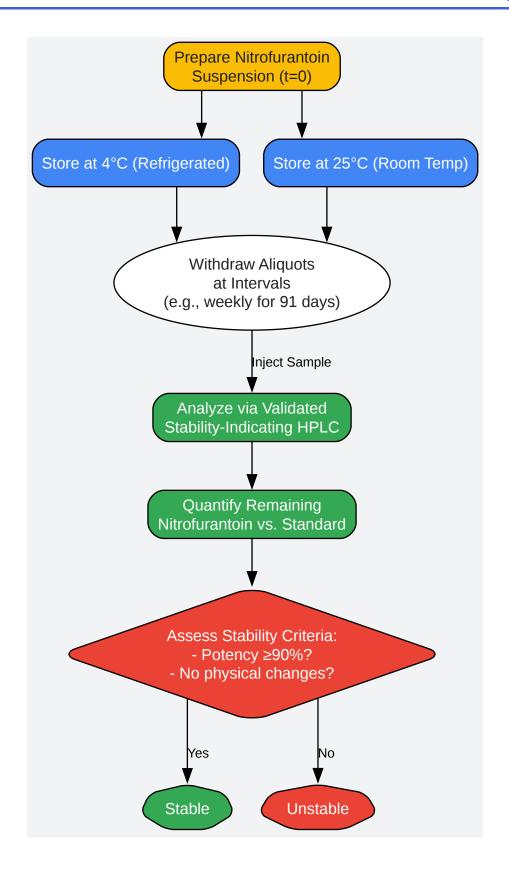




impurities. Key parameters to optimize include column type, mobile phase composition (and pH), gradient, flow rate, and detector wavelength.[13]

- Sample Preparation: Prepare a stock solution of nitrofurantoin. Create suspensions or solutions for stability testing in the desired formulation vehicle.
- Stability Study: Store the prepared samples under controlled conditions (e.g., 4°C and 25°C).
- Time-Point Analysis: At predetermined time intervals (e.g., weekly for 91 days), withdraw samples from each storage condition.
- Quantification: Analyze the samples using the validated stability-indicating HPLC method.
 Calculate the concentration of nitrofurantoin remaining by comparing its peak area to that of a reference standard.
- Stability Assessment: A sample is considered stable if it retains ≥90% of its initial concentration, and no significant changes in physical appearance (color, pH, resuspendability) are observed.[5]





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Fig. 2: Experimental workflow for a typical stability study of nitrofurantoin.



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